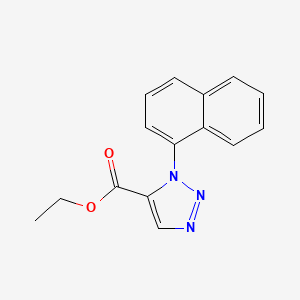
Ethyl 1-(1-naphthyl)-1H-1,2,3-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with an ethyl ester group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The naphthalene derivative can be introduced through a coupling reaction with the appropriate naphthyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene ring can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein. These interactions can lead to the inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the ester group at a different position on the triazole ring.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-methyl ester: A methyl ester derivative.
Uniqueness
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is unique due to the specific positioning of the ethyl ester group, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl 3-naphthalen-1-yltriazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)14-10-16-17-18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |
Clé InChI |
QFJIYHCAJYUYDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=NN1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


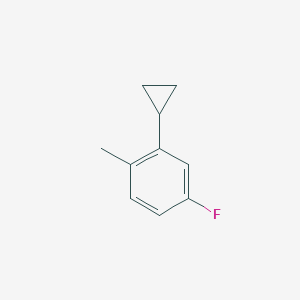
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
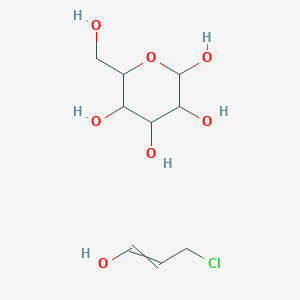
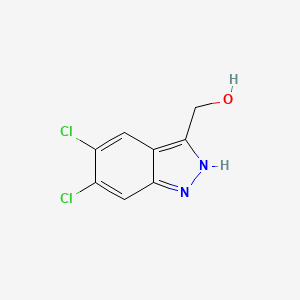
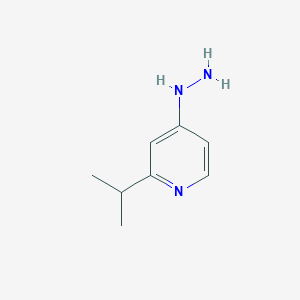

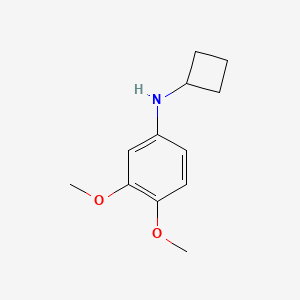
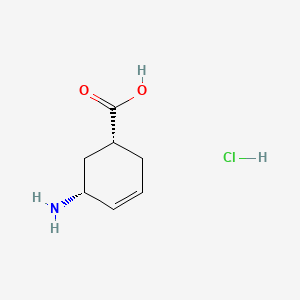

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
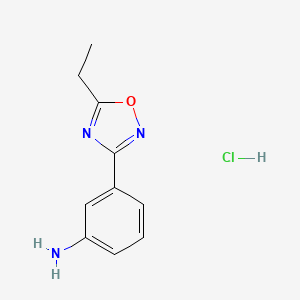
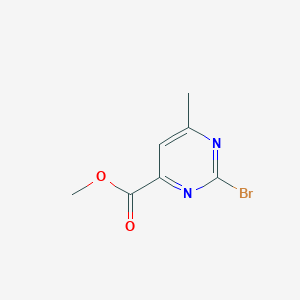
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
